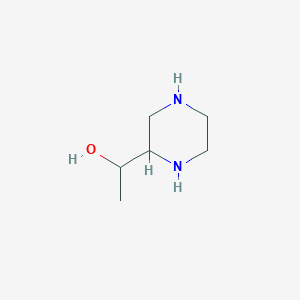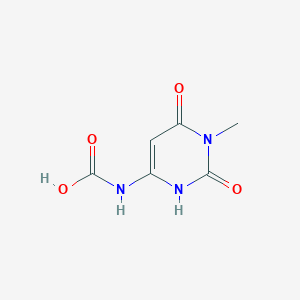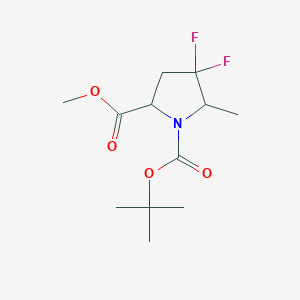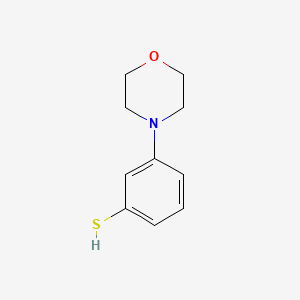
(R)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione includes a pyrimidine ring with two methyl groups attached at positions 1 and 5, and two keto groups at positions 2 and 4.
Vorbereitungsmethoden
The synthesis of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically carried out under acidic conditions, and the product is obtained after purification.
Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction. For example, the use of Lewis acids such as zinc chloride or copper(II) sulfate can significantly enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding pyrimidine-2,4-dione.
Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives.
Substitution: The methyl groups at positions 1 and 5 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an enzyme inhibitor and as a building block for the synthesis of biologically active molecules.
In medicine, derivatives of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione have shown promise as antiviral, antibacterial, and anticancer agents. The compound is also used in the development of new drugs and therapeutic agents.
In industry, ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
The molecular targets of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione include enzymes involved in DNA replication, protein synthesis, and metabolic pathways. The compound can also interact with cellular receptors and signaling pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinoline, quinazoline, and quinazolinone derivatives. These compounds also contain heterocyclic rings and exhibit a range of biological activities.
Quinoline: Quinoline and its derivatives are known for their antimalarial, antibacterial, and anticancer activities.
Quinazoline: Quinazoline derivatives have been studied for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Quinazolinone: Quinazolinone derivatives are used in the development of drugs for various diseases, including cancer and bacterial infections.
The uniqueness of ®-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione lies in its specific structure and the diverse range of biological activities it exhibits
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
(5R)-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10)/t4-/m1/s1 |
InChI-Schlüssel |
KKMULICUOLXREQ-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@@H]1CN(C(=O)NC1=O)C |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


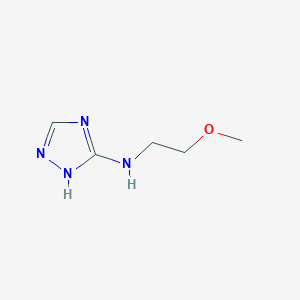

![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)

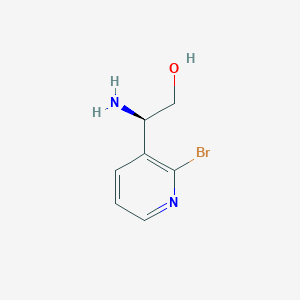


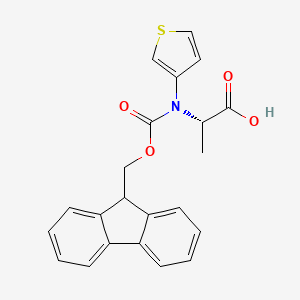

![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
